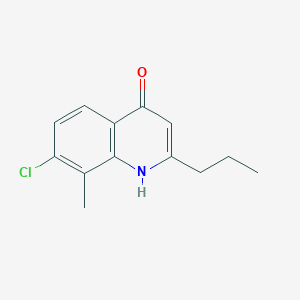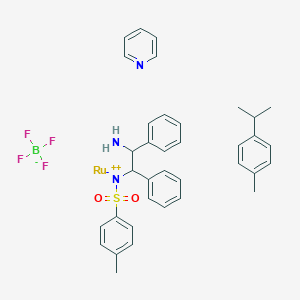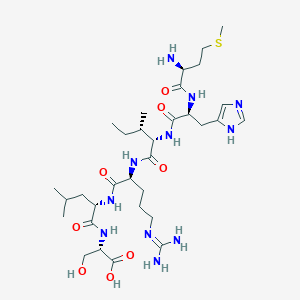
L-Methionyl-L-histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Methionyl-L-histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-serine is a synthetic peptide composed of seven amino acids. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and industrial processes. The unique sequence of amino acids in this peptide allows it to interact with specific molecular targets, making it a valuable tool for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-serine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-leucine, is activated and coupled to the deprotected amine group.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this peptide may be scaled up using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing the risk of human error. Additionally, high-performance liquid chromatography (HPLC) is often used to purify the final product, ensuring its quality and consistency.
Chemical Reactions Analysis
Types of Reactions
L-Methionyl-L-histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-serine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Mutagenesis reagents such as oligonucleotides and DNA polymerases are used for amino acid substitution.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
Scientific Research Applications
L-Methionyl-L-histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-serine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability.
Pharmacology: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurodegenerative disorders.
Industrial Processes: Utilized in the development of enzyme inhibitors and as a substrate for enzymatic reactions.
Mechanism of Action
The mechanism of action of L-Methionyl-L-histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target, leading to various biological effects. For example, the peptide may inhibit enzyme activity by blocking the active site or alter receptor function by binding to the receptor’s ligand-binding domain.
Comparison with Similar Compounds
L-Methionyl-L-histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-serine can be compared to other similar peptides, such as:
L-Alanyl-L-leucyl-L-prolyl-L-methionyl-L-histidyl-L-isoleucyl-N~5~-(diaminomethylene)-L-ornithine: This peptide has a similar sequence but includes an additional proline residue.
L-Valyl-L-histidyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-serine: This peptide differs by having valine instead of methionine at the N-terminus.
Properties
CAS No. |
918424-44-9 |
|---|---|
Molecular Formula |
C32H57N11O8S |
Molecular Weight |
755.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C32H57N11O8S/c1-6-18(4)25(43-29(48)23(13-19-14-36-16-38-19)40-26(45)20(33)9-11-52-5)30(49)39-21(8-7-10-37-32(34)35)27(46)41-22(12-17(2)3)28(47)42-24(15-44)31(50)51/h14,16-18,20-25,44H,6-13,15,33H2,1-5H3,(H,36,38)(H,39,49)(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H,50,51)(H4,34,35,37)/t18-,20-,21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
YCOFUBUBRPWQEF-NMTVEPIMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCSC)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCSC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Quinolineethanol, 6-bromo-2-chloro-alpha-[2-(dimethylamino)ethyl]-alpha-1-naphthalenyl-beta-phenyl-, (alphaS,betaR)-](/img/structure/B15173507.png)
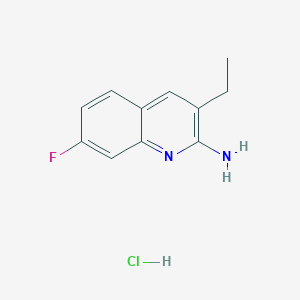
![[5-fluoro-2-(tetrazol-1-yl)phenyl]-piperazin-1-ylmethanone](/img/structure/B15173523.png)
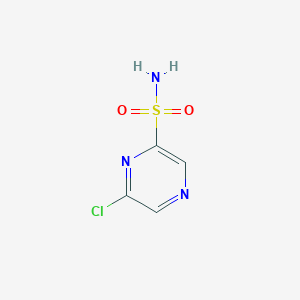
![3-(2-chloro-5-nitrophenyl)-5-(2-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15173547.png)
![3,4-Dibutyl-5-[(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde](/img/structure/B15173550.png)
![5-Methyl-2,6,7,11-tetraazatricyclo[7.4.0.0^{3,7}]trideca-1,3,5,8-tetraene hydrochloride](/img/structure/B15173551.png)
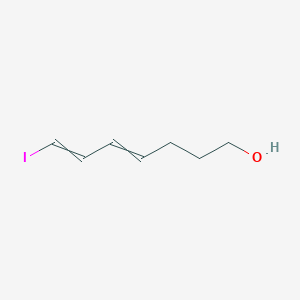
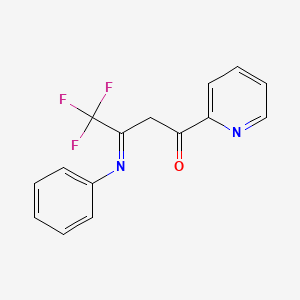
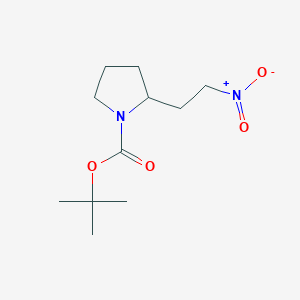
![2-Amino-5-{[(6-chloropyrazin-2-yl)amino]methyl}phenol](/img/structure/B15173582.png)
![N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]benzamide](/img/structure/B15173584.png)
